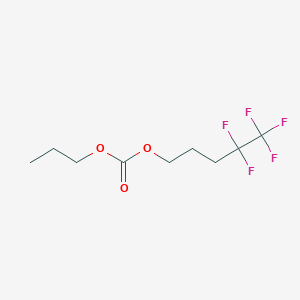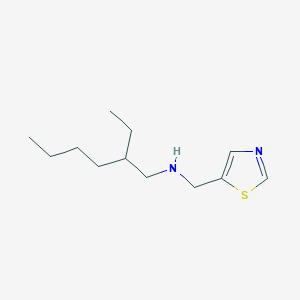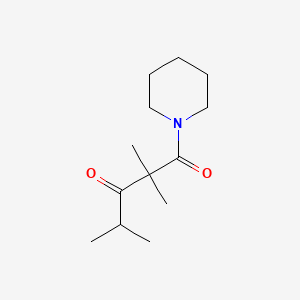
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the larger family of fluorinated alkenes, which are known for their stability and reactivity. The presence of fluorine atoms significantly alters the chemical behavior of the molecule, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butene with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3) to facilitate the addition of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of fluorinated solvents can also enhance the efficiency of the fluorination process.
化学反应分析
Types of Reactions
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of hexafluoro-2-butanone or hexafluoro-2-butanoic acid.
Reduction: Formation of 1,1,1,4,4,4-hexafluoro-2,3-dimethoxybutane.
Substitution: Formation of 2-butene derivatives with different substituents replacing the methoxy groups.
科学研究应用
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism by which 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dibromo-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethyl-, (E)-
Uniqueness
Compared to its analogs, 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is unique due to the presence of methoxy groups, which significantly influence its chemical reactivity and physical properties. The methoxy groups can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the compound’s high fluorine content imparts exceptional stability and resistance to degradation, making it valuable in applications requiring robust performance.
属性
分子式 |
C6H6F6O2 |
|---|---|
分子量 |
224.10 g/mol |
IUPAC 名称 |
(E)-1,1,1,4,4,4-hexafluoro-2,3-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H6F6O2/c1-13-3(5(7,8)9)4(14-2)6(10,11)12/h1-2H3/b4-3+ |
InChI 键 |
RPFSISQUSPIRRJ-ONEGZZNKSA-N |
手性 SMILES |
CO/C(=C(\C(F)(F)F)/OC)/C(F)(F)F |
规范 SMILES |
COC(=C(C(F)(F)F)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)



![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)
![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)

